
1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol
説明
“1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” is a compound with a unique set of physical, chemical, and biological properties. It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .Chemical Reactions Analysis
The synthesis of piperidines involves various intra- and intermolecular reactions . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .Physical And Chemical Properties Analysis
The compound “1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” has a molecular weight of 240.68 g/mol . It is available in powder form .科学的研究の応用
Synthesis and Structural Characterization
- The synthesis of related compounds involves intricate reactions yielding products with significant antiviral and fungicidal activities, highlighting the compound's potential in pharmaceutical chemistry (Li et al., 2015). The crystal structure analysis provides insights into the molecular arrangements conducive to these biological activities.
Anticonvulsant Properties
- Crystal structures of anticonvulsant compounds, including variations of the core structure of interest, have been determined. These structures exhibit specific orientations and delocalizations that could underpin their pharmacological effects (Georges et al., 1989).
Bioactivity
- Novel compounds synthesized from related structures have shown broad inhibitory activities against fungi, indicating the potential for agricultural applications (Xue Si-jia, 2011).
Spectroscopic Analysis
- Carbon-13 magnetic resonance studies have been used to elucidate the stereochemistry of pharmacologically active derivatives, providing a foundation for understanding the interaction mechanisms at the molecular level (Jones et al., 1973).
Labeling and Synthesis Techniques
- Advances in the synthesis and labeling of potent inhibitors for kinase signaling pathways illustrate the compound's relevance in developing therapeutic agents (Latli et al., 2016).
Chemical Reactivity and Applications
- The reactivity of 2,4-piperidinedione-3-carboxylic acid esters, related to the core structure, has been explored for synthetic applications, including the development of compounds with potential pharmacological interest (Ibenmoussa et al., 1998).
Safety And Hazards
The safety information for “1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
(2-chloropyridin-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-7-8(1-4-13-10)11(16)14-5-2-9(15)3-6-14/h1,4,7,9,15H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLDKVKTSWYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

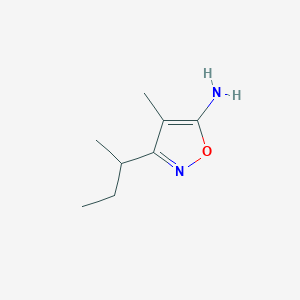

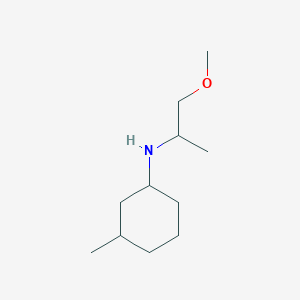
![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)
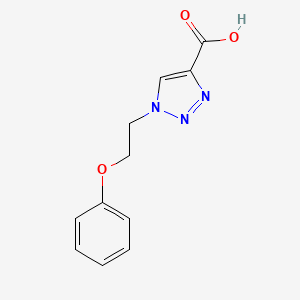


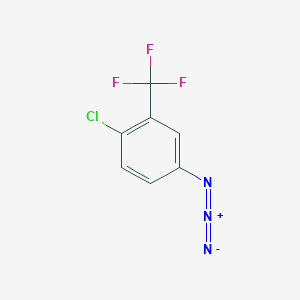

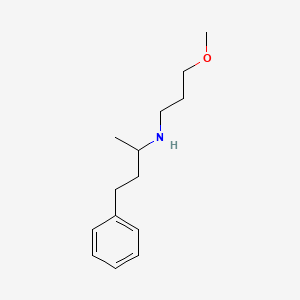
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)
